molecular formula C34H28ClN3O4 B14110768 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

Cat. No.: B14110768
M. Wt: 578.1 g/mol
InChI Key: YAFPLTUSUNCSLY-UHFFFAOYSA-N
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Description

6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a pyrazole ring, and various substituents such as chloro, methoxy, and phenyl groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

    Coupling of the Pyrazole and Quinoline Units: The pyrazole and quinoline units can be coupled through a condensation reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide.

    Introduction of Methoxy and Phenyl Groups: The methoxy and phenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline or pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline or pyrazole derivatives.

    Substitution: Substituted quinoline or pyrazole derivatives.

Scientific Research Applications

6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes, leading to therapeutic effects.

    Receptor Binding: It may bind to specific receptors on the surface of cells, modulating cellular signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular function.

Comparison with Similar Compounds

6-chloro-3-(1-(2-methoxy-2-phenylacetyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one can be compared with other similar compounds, such as:

    Quinoline Derivatives: Compounds with a quinoline core, such as chloroquine and quinine, which are known for their antimalarial properties.

    Pyrazole Derivatives: Compounds with a pyrazole ring, such as celecoxib and rimonabant, which are used as anti-inflammatory and anti-obesity drugs, respectively.

    Phenyl Substituted Compounds: Compounds with phenyl groups, such as benzene derivatives, which are widely used in various chemical and pharmaceutical applications.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which impart distinct chemical and biological properties.

Properties

Molecular Formula

C34H28ClN3O4

Molecular Weight

578.1 g/mol

IUPAC Name

6-chloro-3-[3-(4-methoxyphenyl)-2-(2-methoxy-2-phenylacetyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C34H28ClN3O4/c1-41-25-16-13-21(14-17-25)29-20-28(37-38(29)34(40)32(42-2)23-11-7-4-8-12-23)31-30(22-9-5-3-6-10-22)26-19-24(35)15-18-27(26)36-33(31)39/h3-19,29,32H,20H2,1-2H3,(H,36,39)

InChI Key

YAFPLTUSUNCSLY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=O)C(C3=CC=CC=C3)OC)C4=C(C5=C(C=CC(=C5)Cl)NC4=O)C6=CC=CC=C6

Origin of Product

United States

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